Ethyl 2-(5-bromopyridin-3-yl)acetate
Overview
Description
Ethyl 2-(5-bromopyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is an ester derived from 5-bromopyridine and acetic acid. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From 5-Bromopyridine: The compound can be synthesized by reacting 5-bromopyridine with ethyl chloroacetate in the presence of a base such as triethylamine.
From Pyridine Derivatives: Another method involves the bromination of pyridine derivatives followed by esterification with ethanol and acetic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Azides, alkyl amines, and other substituted pyridines.
Scientific Research Applications
Ethyl 2-(5-bromopyridin-3-yl)acetate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It is utilized in the development of pharmaceuticals and drug discovery.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Ethyl 2-(5-bromopyridin-3-yl)acetate is similar to other pyridine derivatives such as 2-(5-bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine and 5-bromopyridine. its unique ester functional group and bromine atom provide distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
2-(5-bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
5-bromopyridine
Ethyl 2-(pyridin-3-yl)acetate
This comprehensive overview provides a detailed understanding of Ethyl 2-(5-bromopyridin-3-yl)acetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTQZLOIRUPOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709145 | |
Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847375-33-1 | |
Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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